N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-butoxybenzamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-butoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a butoxy group and a phenylsulfonyl-substituted tetrahydroquinoline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-butoxybenzamide typically involves multiple steps, including the formation of the tetrahydroquinoline ring, sulfonylation, and subsequent coupling with a benzamide derivative. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-butoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction can reduce certain functional groups, such as nitro groups to amines, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-butoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: It may have potential as a biochemical probe to study cellular processes or as a lead compound for drug discovery.
Medicine: Researchers may investigate its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-butoxybenzamide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group may play a crucial role in binding to target proteins or enzymes, modulating their activity. The tetrahydroquinoline moiety could contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar compounds to N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-butoxybenzamide include:
4-butoxy-N-(4-propionylphenyl)benzamide: This compound has a similar benzamide core but differs in the substituents attached to the benzene ring.
4-butoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide: This compound features a pyrimidinylamino group instead of the tetrahydroquinoline moiety.
4-butoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-butoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S/c1-2-3-18-32-23-15-12-21(13-16-23)26(29)27-22-14-11-20-8-7-17-28(25(20)19-22)33(30,31)24-9-5-4-6-10-24/h4-6,9-16,19H,2-3,7-8,17-18H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDVBRSRGOETJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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